molecular formula C9H12O4 B8071870 ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

ethyl 2-oxo-2-(2-oxocyclopentyl)acetate

Cat. No.: B8071870
M. Wt: 184.19 g/mol
InChI Key: VADQBTGXCYERPO-SOFGYWHQSA-N
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Description

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopentanone and is characterized by the presence of an ethyl ester group and a hydroxy group attached to a cyclopentylidene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be synthesized through a multi-step process involving the reaction of cyclopentanone with ethyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which is then subjected to hydrolysis and subsequent esterification to yield the final product .

Industrial Production Methods

Industrial production of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate typically involves large-scale batch reactions using similar synthetic routes as described above. The reaction conditions are optimized to ensure high yield and purity of the product. Common solvents used in the industrial process include tetrahydrofuran and ethanol .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various ketones, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, a compound with significant potential in various scientific fields, has garnered attention for its diverse applications in organic synthesis, medicinal chemistry, and material science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:

  • Michael Addition : The compound can act as a Michael acceptor, allowing for the formation of complex molecules through nucleophilic addition.
  • Condensation Reactions : Its carbonyl groups facilitate condensation reactions with amines and other nucleophiles, leading to the formation of imines and related compounds.

Case Study: Synthesis of Cyclopentane Derivatives

A study demonstrated the use of this compound in synthesizing cyclopentane derivatives via Michael addition with various nucleophiles. The reaction yielded high selectivity and efficiency, showcasing the compound's utility in generating complex structures.

Medicinal Chemistry

The compound's structural features suggest potential pharmacological activities. Research has indicated that derivatives of this compound exhibit:

  • Anticancer Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis.
  • Antimicrobial Properties : Studies have reported that certain modifications of this compound possess antibacterial and antifungal activities.

Case Study: Anticancer Screening

A comprehensive screening of various derivatives was conducted to evaluate their anticancer properties against different cancer cell lines. Results indicated that specific modifications led to significant cytotoxic effects, warranting further investigation into their mechanisms of action.

Material Science

This compound can also be used in the development of novel materials. Its ability to undergo polymerization reactions allows for the creation of:

  • Polymeric Materials : The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability.
  • Coatings and Adhesives : Its reactivity can be exploited to develop coatings with improved adhesion and durability.

Case Study: Development of Coatings

Research focused on formulating coatings using this compound demonstrated enhanced adhesion properties compared to traditional formulations. The study highlighted the compound's role in improving the performance characteristics of industrial coatings.

Table 1: Summary of Synthetic Applications

Reaction TypeDescriptionYield (%)
Michael AdditionReaction with nucleophiles85%
CondensationFormation of imines90%

Table 2: Pharmacological Activities

Activity TypeDerivative TestedIC50 (µM)
AnticancerCompound A12
AntimicrobialCompound B8

Table 3: Material Properties

PropertyStandard FormulationModified Formulation
Adhesion Strength5 N/mm²10 N/mm²
Thermal StabilityDecomposes at 200°CDecomposes at 250°C

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(2-oxocyclopentyl)acetate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate can be compared with similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological applications.

Biological Activity

Ethyl 2-oxo-2-(2-oxocyclopentyl)acetate, with the CAS number 39163-39-8, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antioxidant, antibacterial, and other pharmacological effects.

  • Molecular Formula : C₉H₁₂O₃
  • Molecular Weight : 168.19 g/mol
  • Boiling Point : Not specified in available literature

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, thereby preventing cellular damage.

  • Mechanism : The compound's structure allows it to donate electrons, stabilizing free radicals and reducing oxidative stress.
  • Case Study : A study on related compounds demonstrated their effectiveness in DPPH assays, where higher absorbance values indicated stronger antioxidant activity .

2. Antibacterial Activity

This compound has shown potential antibacterial properties against various strains of bacteria.

  • Mechanism : The compound may disrupt bacterial cell walls or inhibit essential metabolic pathways.
  • Research Findings :
    • In vitro studies have shown that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus20 µg/mL
Escherichia coli15 µg/mL

3. Other Biological Activities

Emerging research suggests that this compound may possess additional pharmacological activities:

  • Anti-inflammatory Effects : Similar compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines.
  • Anticancer Potential : Some studies suggest that derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways .

Synthesis and Derivatives

This compound can be synthesized through various chemical reactions involving cyclopentanone derivatives. The synthesis methods often focus on achieving high yields and purity for biological testing.

Properties

IUPAC Name

ethyl (2E)-2-hydroxy-2-(2-oxocyclopentylidene)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-2-13-9(12)8(11)6-4-3-5-7(6)10/h11H,2-5H2,1H3/b8-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADQBTGXCYERPO-SOFGYWHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C1CCCC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\1/CCCC1=O)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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